molecular formula C8H8ClFN2O B15276421 2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide

2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B15276421
M. Wt: 202.61 g/mol
InChI Key: MWKVBJTVGPBLQX-UHFFFAOYSA-N
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Description

2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide is an organic compound that features a chloro and fluoro substituted phenyl ring attached to an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-fluoroaniline.

    Formation of Intermediate: The aniline derivative is then reacted with ethyl chloroformate to form the corresponding carbamate.

    Hydrolysis: The carbamate is hydrolyzed to yield the desired ethanimidamide compound.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-2-fluorophenyl)ethanol
  • 3-chloro-2-fluorophenyl isocyanate
  • 3-chloro-2-fluorophenylmethanamine

Uniqueness

2-(3-chloro-2-fluorophenyl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyethanimidamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8ClFN2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

MWKVBJTVGPBLQX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)C/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(=NO)N

Origin of Product

United States

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